molecular formula C8H14O2 B7823219 3-Octenoic acid CAS No. 5163-67-7

3-Octenoic acid

Cat. No. B7823219
CAS RN: 5163-67-7
M. Wt: 142.20 g/mol
InChI Key: IWPOSDLLFZKGOW-AATRIKPKSA-N
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Description

3-Octenoic acid, also known as trans-beta-octenoic acid, is a medium-chain fatty acid . It has a molecular formula of C8H14O2 . It is a white solid with an oily, fatty aroma . It is used as a synthetic building block and is naturally found in some plant extracts, such as Bryonopsis laciniosa fruit extract .


Molecular Structure Analysis

The molecular structure of 3-Octenoic acid is represented by the InChI string: InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+ . The molecular weight is 142.20 g/mol .


Physical And Chemical Properties Analysis

3-Octenoic acid has a molecular weight of 142.20 g/mol . It is a white solid with an oily, fatty aroma .

Scientific Research Applications

Oxidation and Decomposition Products

Research on the thermal oxidation of 3-Octenoic acid reveals its decomposition products. Studies have shown that upon oxidation, 3-Octenoic acid produces a range of compounds including aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers. Notably, epoxyesters and 4-oxo-derivatives are major products from the esters but are absent in the acids. Unique products like 3-heptene and 5-undecene are specific to 3-hexenoic and 3-octenoic acids, respectively (Whitlock & Nawar, 1976).

Role in Biosynthesis

3-Octenoic acid plays a crucial role in the biosynthesis of certain amino acids. For example, it's a key intermediate in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, an unusual amino acid found in cyclosporin A. This process involves the formation of a polyketide backbone and subsequent transformations to the final product, where 3-Octenoic acid is a critical intermediary (Offenzeller et al., 1993).

Polymer Production

3-Octenoic acid has been utilized in the production of unsaturated polyesters. For instance, Pseudomonas oleovorans, when grown on 3-hydroxy-6-octenoic acid, produces polyesters mainly composed of unsaturated C8 units. This process highlights the versatility of 3-Octenoic acid in industrial applications, particularly in the creation of novel polymers (Fritzsche, Lenz, & Fuller, 1990).

Chemical Synthesis and Modifications

The chemical properties of 3-Octenoic acid enable various synthetic applications. For instance, trans-2-octenoic acid, a related compound, can be hydrated to 3-hydroxyoctanoic acid by certain fungi, demonstrating its potential in the synthesis of hydroxy acids. This enzymatic process offers a valuable method for producing dextrorotatory 3-hydroxy acids (Tahara & Mizutani, 1978).

Surface Interactions and Reactions

The interaction of 3-Octenoic acid derivatives with surfaces like copper has been studied extensively. Research shows that 7-octenoic acid, for instance, undergoes various surface reactions, including deprotonation and decarbonylation, highlighting its potential in surface chemistry and material science (Bavisotto et al., 2021).

Safety And Hazards

3-Octenoic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(E)-oct-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOSDLLFZKGOW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315228
Record name (3E)-3-Octenoic acid
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Oily, fatty aroma
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in most organic solvents, Soluble (in ethanol)
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938 (20°)
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octenoic acid

CAS RN

5163-67-7, 1577-19-1
Record name (3E)-3-Octenoic acid
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Record name 3-Octenoic acid
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Record name 3-Octenoic acid, (3E)-
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Record name 3-Octenoic acid
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Record name (3E)-3-Octenoic acid
Source EPA DSSTox
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Record name (E)-oct-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.583
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Record name Oct-3-enoic acid
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Record name 3-OCTENOIC ACID, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
S Tahara, Y Suzuki, J Mizutani - Agricultural and Biological …, 1977 - Taylor & Francis
… duced by the fungus as major metabolites of trans-3-octenoic acid. … 4) Metabolism of trans-3-octenoic acid (3OEA) … 5) Identification of metabolites of trans-3-octenoic acid (3-0EA) …
Number of citations: 18 www.tandfonline.com
JA KNIGHT, JH DIAMOND - The Journal of Organic Chemistry, 1959 - ACS Publications
… Due to the method of preparation of trans-3-octenoic acid and the lack of agreement of physical constants for cfs-2-octenoic acid, the preparation and properties of these acids are …
Number of citations: 56 pubs.acs.org
CB Whitlock, WW Nawar - Journal of the American Oil …, 1976 - Wiley Online Library
… Samples of methyl 3-hexenoate, methyl 2-hexenoate, 3-hexenoic, and 3-octenoic acid were oxidized and their decomposition products analyzed. Certain aldehydes, ketones, shorter …
Number of citations: 2 aocs.onlinelibrary.wiley.com
K Lorber, A Buettner - Journal of agricultural and food chemistry, 2015 - ACS Publications
… into (E)-3-hexen-1-ol, and (E)-3-octenoic acid is partially into (E)-3-octen-1-ol by the highly … that the compounds still undiscovered in food such as (E)-3-octenoic acid, (E)-3-dodecen-1-ol…
Number of citations: 13 pubs.acs.org
D Carnicero, M Fernández-Valverde… - FEMS microbiology …, 1997 - academic.oup.com
… with a more rigid chain (2-octenoic acid, 3-octenoic acid and 2-octinoic acid) or with a higher … Kinetic study of the inhibitory effect caused by 3-octenoic acid and 8-phenyloctanoic acid …
Number of citations: 19 academic.oup.com
S Sugo, Y Matsumoto, T Yamaoka… - Clinical …, 1990 - academic.oup.com
… of acyl-CoA synthetase (EC 6.2.1.3), ATP, and CoA; 3-octenoic acid reacts with any residual CoA after this reaction. The acyl-CoA formed is oxidized to 2,3-trans-enoyl-CoA, …
Number of citations: 24 academic.oup.com
K Lorber, G Zeh, J Regler… - Journal of agricultural and …, 2016 - ACS Publications
… (4,5) Furthermore, (Z)-3-hexen-1-ol is a bioconversion product of (E)-3-hexenoic acid and (Z)-3-octen-1-ol of (E)-3-octenoic acid by the highly metabolically active fungus Botrytis cinerea…
Number of citations: 14 pubs.acs.org
J Brandt, A Svenson, J Carlsson, H Drevin - Journal of Solid-Phase …, 1977 - Springer
… An affinity chromatography experiment was performed using the adsorbent prepared by coupling 3-octenoic acid to thiol-Sepharose as described earlier. To a 10-ml bed of the …
Number of citations: 15 link.springer.com
T FUJISAWA, M TAKEUCHI, T SATO - Chemistry Letters - jlc.jst.go.jp
… 7-Oxo-3-octenoic acid was extracted with saturated sodium bicarbonate solution from the organic layer. The alkaline solution was acidified and extracted with ether and concentration …
Number of citations: 0 jlc.jst.go.jp
B Ramya, T Malarvili, S Velavan - International Journal of …, 2015 - researchgate.net
The bioactive components of Bryonopsis laciniosa fruits have been evaluated using GC/MS. The chemical compositions of the methanolic extract of Bryonopsis laciniosa fruits were …
Number of citations: 47 www.researchgate.net

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